9(S)-Hydroperoxyoctadecadienoic acid (9(S)-HPODE) is a lipid belonging to the family of oxylipins, specifically a hydroperoxy fatty acid. [, , ] It is an important signaling molecule derived from the oxidation of linoleic acid by lipoxygenases. [, , ] 9(S)-HPODE plays a significant role in various biological processes, including inflammation, immune responses, and plant defense mechanisms. [, , ] It serves as a precursor for the synthesis of other bioactive molecules, such as leukotrienes and jasmonates. [, ]
9(S)-HpODE is primarily derived from linoleic acid, which is an essential fatty acid found in various plant oils, such as sunflower and safflower oils. The classification of 9(S)-HpODE falls under the category of hydroperoxy fatty acids, which are important intermediates in lipid peroxidation processes. These compounds are often studied in the context of their biological activities and potential health implications.
The synthesis of 9(S)-HpODE can be achieved through several methods:
The molecular structure of 9(S)-HpODE consists of a long carbon chain with a hydroperoxy group (-OOH) at the 9th carbon position. Its chemical formula is C18H32O3, and it has a molecular weight of approximately 296.45 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for detailed structural analysis, confirming the presence of functional groups and the stereochemistry involved .
9(S)-HpODE participates in various chemical reactions due to its hydroperoxide nature:
The mechanism of action for 9(S)-HpODE primarily involves its role as a signaling molecule in cellular processes:
Studies have demonstrated that 9(S)-HpODE influences gene expression related to inflammation and cellular stress responses .
Data from various studies indicate that its stability can be influenced by storage conditions, including temperature and exposure to air .
9(S)-HpODE has several scientific applications:
Research continues into its implications for health and disease management, particularly concerning cardiovascular health and inflammation .
The systematic IUPAC name for 9(S)-HpODE is (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, reflecting its precise stereochemistry and geometry [1] [5]. This nomenclature specifies:
The molecular formula is C₁₈H₃₂O₄, with an average molecular mass of 312.45 g/mol and a monoisotopic mass of 312.230060 Da [1] [6]. The structure features an 18-carbon chain with a carboxylic acid terminus (C1), a hydroperoxy group (-OOH) at C9, and conjugated dienes between C10-C11 and C12-C13. This arrangement creates a reactive, amphipathic molecule with the hydroperoxide group positioned allylic to the diene system, significantly influencing its stability and reactivity [3] [9].
Table 1: Molecular Identifiers of 9(S)-HpODE
Property | Value |
---|---|
CAS Registry Number | 29774-12-7 |
ChemSpider ID | 7827800 |
HMDB ID | HMDB0006940 |
Molecular Formula | C₁₈H₃₂O₄ |
Average Mass | 312.45 g/mol |
Monoisotopic Mass | 312.230060 Da |
Lipid Maps Identifier | LMFA02000012 |
The S-enantiomer of 9-HpODE exhibits distinct biological activities and metabolic pathways compared to its R-enantiomer counterpart. This stereospecificity arises from enzymatic biosynthesis:
The S-enantiomer's biological relevance is highlighted by its role as a precursor for specialized pro-resolving mediators and its efficient recognition by cellular reduction systems (e.g., glutathione peroxidases) that convert it to the corresponding hydroxy acid (9(S)-HODE) [4] [7]. In contrast, R-enantiomers are primarily products of non-enzymatic autoxidation during oxidative stress and exhibit weaker interactions with mammalian enzyme systems [3] [9].
Table 2: Biosynthetic Origins and Biological Relevance of 9-HpODE Enantiomers
Enantiomer | Primary Biosynthetic Source | Biological Context |
---|---|---|
9(S)-HpODE | Lipoxygenase catalysis | Enzymatic signaling, metabolic intermediates |
9(R)-HpODE | COX-2, Cytochrome P450, autoxidation | Oxidative stress biomarkers |
9(S)-HpODE is thermodynamically unstable due to its allylic hydroperoxide group, which predisposes it to degradation via multiple pathways:
Its solubility profile is amphipathic: moderately soluble in ethanol (50 mg/mL) and DMSO (50 mg/mL), but poorly soluble in aqueous buffers (1 mg/mL in PBS) [6] [9]. The hydroperoxide group lowers its pKa to ≈4.78, enhancing carboxylic acid proton dissociation and promoting ionic interactions [6] [9]. Storage requires inert atmospheres at -20°C to minimize radical-mediated decomposition, as ambient temperatures accelerate degradation through β-scission reactions [4] [6].
Table 3: Physicochemical Properties of 9(S)-HpODE
Property | Value/Characteristic |
---|---|
Hydroperoxide Stability | Temperature-sensitive; decomposes above -20°C |
Solubility | Ethanol: 50 mg/mL; DMSO: 50 mg/mL; PBS: 1 mg/mL |
pKa | ≈4.78 (carboxylic acid) |
Decomposition Pathways | Radical scission, Hock rearrangement, reduction |
Storage | -20°C under inert gas |
The structure of 9(S)-HpODE is unambiguously characterized using standardized chemical descriptors and spectroscopic methods:
SMILES Notation:CCCCC/C=C/C=C/[C@@H](CCCCCCCC(=O)O)OO
This encodes the S-configuration at C9 ([C@@H]
), E-double bond at C10-C11 (/C=C/
), and Z-double bond at C12-C13 (/C=C/
) [2] [6].
InChI Key:JGUNZIWGNMQSBM-ZJHFMPGASA-N
The InChIKey provides a unique, hashed identifier derived from molecular topology and stereochemistry [2] [5].
NMR spectral data reveals diagnostic signals for structural assignment:
Mass spectrometry under ESI conditions shows a deprotonated molecular ion at [M–H]⁻ m/z 311.2, with characteristic fragments at m/z 183.1 (C₉H₁₁O₃⁻, cleavage α to hydroperoxide) and m/z 129.1 (C₈H₁₇O₂⁻, carboxylate-terminus fragment) [2].
Table 4: Key Spectroscopic Identifiers for 9(S)-HpODE
Technique | Key Signals/Identifiers |
---|---|
¹H NMR | δ 8.2–8.5 (OOH), δ 4.10–4.30 (C9-H), δ 5.50–6.30 (diene protons) |
¹³C NMR | δ 178–180 (C1), δ 80–82 (C9), δ 125–135 (C10–C13) |
MS (ESI-) | m/z 311.2 [M–H]⁻, fragments at 183.1, 129.1 |
InChIKey | JGUNZIWGNMQSBM-ZJHFMPGASA-N |
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